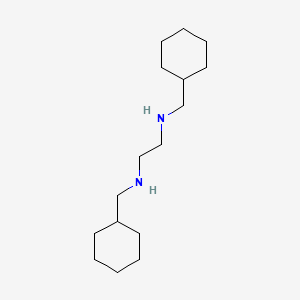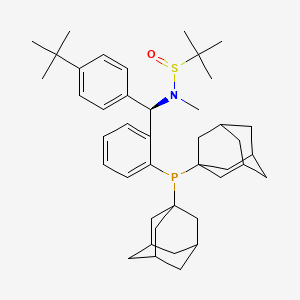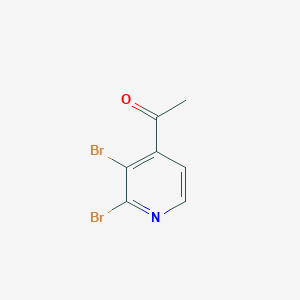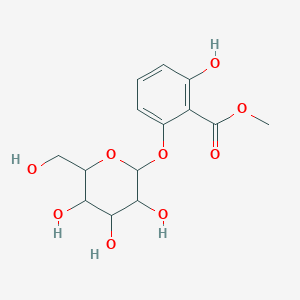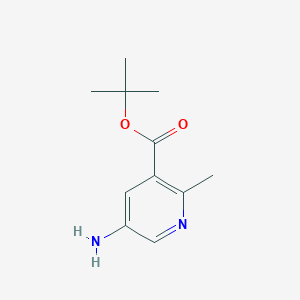![molecular formula C9H7F2NOS B13649913 (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a difluoromethyl group and a methanol group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of (2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with difluoromethyl ketone under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can lead to the formation of a carboxylic acid derivative, while reduction can yield a corresponding alcohol. Substitution reactions can introduce different functional groups into the benzothiazole ring, resulting in a variety of derivatives with distinct properties .
Applications De Recherche Scientifique
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Researchers are investigating the specific mechanisms by which this compound exerts its effects on biological systems .
In the industrial sector, this compound is used in the development of new materials with advanced properties. Its incorporation into polymers and coatings can improve their thermal stability, chemical resistance, and mechanical strength .
Comparaison Avec Des Composés Similaires
(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol and (2-(Chloromethyl)benzo[d]thiazol-5-yl)methanol. These compounds share the benzothiazole core structure but differ in the substituents attached to the ring .
The presence of the difluoromethyl group in this compound imparts distinct properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug development and material science applications .
Propriétés
Formule moléculaire |
C9H7F2NOS |
|---|---|
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
[2-(difluoromethyl)-1,3-benzothiazol-5-yl]methanol |
InChI |
InChI=1S/C9H7F2NOS/c10-8(11)9-12-6-3-5(4-13)1-2-7(6)14-9/h1-3,8,13H,4H2 |
Clé InChI |
QWGIJQMAJZKLGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CO)N=C(S2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


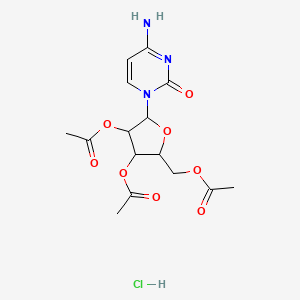
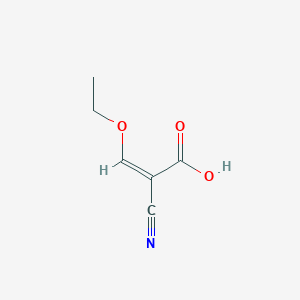
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/no-structure.png)
